2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with 2-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine group under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, thereby inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- 2-Methylphenethylamine
- N-[(2-Methylphenyl)methyl]benzenesulfonamide
Uniqueness
2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups provides steric hindrance, which can affect the compound’s interaction with enzymes and receptors, potentially leading to distinct pharmacological properties.
Properties
CAS No. |
920527-54-4 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-3-5-9-14(12)11-16-19(17,18)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
InChI Key |
GENJKFRVYSQJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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